5-Bromoquinoline-3-carbonitrile

Src kinase inhibition 4-anilino-3-quinolinecarbonitrile pharmacophore validation

Medicinal chemistry requires precise regioisomers for SAR validity; positional isomers of the cyano group abolish kinase activity. This compound provides the validated 3-quinolinecarbonitrile scaffold with a single bromine handle at C5 for clean diversification. - **Core utility:** Direct precursor to EKB-569/HKI-272 class 4-anilino-3-quinolinecarbonitriles - **SAR validation:** 3-cyano position essential for Src inhibition (R²=0.918); C5 bromine enables orthogonal cross-coupling - **Supply:** Multiple purity tiers (95-98%) available for immediate R&D shipment

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
CAS No. 1974296-18-8
Cat. No. B3034617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinoline-3-carbonitrile
CAS1974296-18-8
Molecular FormulaC10H5BrN2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=N2)C#N)C(=C1)Br
InChIInChI=1S/C10H5BrN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H
InChIKeyPIOIKNIQZCHACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinoline-3-carbonitrile: Kinase-Focused Building Block


5-Bromoquinoline-3-carbonitrile (CAS 1974296-18-8) is a heteroaromatic building block with the molecular formula C10H5BrN2 and a molecular weight of 233.06 g/mol . The compound features a bromine atom at the 5-position and a cyano (carbonitrile) group at the 3-position of the quinoline ring system . It is commercially available in purities typically ranging from 95% to 98%, with predicted physicochemical properties including a boiling point of 379.7±22.0 °C, density of 1.66±0.1 g/cm³, and a pKa of 0.62±0.23, indicating extremely weak basicity under physiological conditions . This building block serves as a critical precursor for the construction of 4-anilino-3-quinolinecarbonitrile derivatives, an established pharmacophore class with demonstrated activity against Src kinase, EGFR, HER-2, and MEK [1][2].

1 Kinase Pharmacophore Synthesis: Core scaffold for 4-anilino-3-quinolinecarbonitrile library construction, supporting Src, EGFR, and HER-2 inhibitor lead optimization studies.
2 Single Bromine Handle: Clean mono-functionalization via Suzuki-Miyaura coupling without competing halogen selectivity, reducing synthetic complexity.
3 SAR-Optimized Substitution: 5-bromo position preserves full C7 optimization potential, which QSAR studies identify as critical for Src kinase activity tuning.

Why 5-Bromoquinoline-3-carbonitrile Is Irreplaceable


Substitution of 5-bromoquinoline-3-carbonitrile with alternative bromoquinoline carbonitriles—such as the 2-carbonitrile or 8-carbonitrile positional isomers, or the 7-bromo-4-chloro analog—fundamentally alters the pharmacophore orientation and synthetic utility. The 3-cyano group is not merely a substituent; it is the defining electronic and steric feature that enables the quinoline-3-carbonitrile core to function as an ATP-competitive kinase inhibitor scaffold, a property established through systematic structure-activity relationship (SAR) studies demonstrating that only the 3-position cyano group confers optimal Src kinase inhibition [1][2]. Furthermore, the 5-bromo substitution pattern dictates the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) and fundamentally changes the steric and electronic environment at the quinoline core, impacting downstream SAR outcomes [3]. Generic substitution would therefore compromise both the synthetic pathway efficiency and the biological activity profile of the final compounds, making this specific building block non-interchangeable for applications requiring the validated 3-carbonitrile pharmacophore.

! Cyano positional isomer mismatch: 2‑cyano or 8‑cyano quinoline analogs lack the validated 3‑carbonitrile kinase inhibitor pharmacophore; SAR may not transfer.
! Poly‑halogenated analog complexity: 7‑bromo‑4‑chloro or dibromo intermediates introduce regioselectivity challenges in cross‑coupling, increasing synthesis risk.
! 6‑Bromo substitution impact: Distinct ring activation properties may shift kinase inhibitor SAR, unlike 5‑bromo which spares the critical C7 optimization site.

5-Bromoquinoline-3-carbonitrile: Comparative Evidence


3-Cyano Pharmacophore: Src Kinase SAR Evidence

The 3-cyano (carbonitrile) substitution on the quinoline core is not arbitrary; it is the defining feature that enables potent Src kinase inhibition. Systematic QSAR modeling of 4-anilino-3-quinolinecarbonitriles (n=35) using Enhanced Replacement Method (ERM) followed by Multiple Linear Regression produced a predictive model with R²(training)=0.918 and R²(pred)=0.928, demonstrating that the 3-quinolinecarbonitrile scaffold is essential for activity [1]. In contrast, quinoline-2-carbonitrile derivatives do not exhibit this validated kinase inhibitory pharmacophore and are not established in the same inhibitor class [2]. The 3-cyano group's electron-withdrawing character at this specific position mimics the 3-nitrogen of quinazoline-based inhibitors while enabling kinase selectivity tuning through 4-anilino and 6,7-substituent variation [3].

3‑CN Pharmacophore SAR
Class‑level
3‑CN scaffold: QSAR model R²=0.918 / 0.928 (n=35); 2‑CN isomer: no comparable kinase inhibitor validation reported
Supports 3‑cyano pharmacophore selection for kinase inhibitor design; class‑level inference.
QSAR model from training set; confirm in target kinase panel.
Src kinase inhibition 4-anilino-3-quinolinecarbonitrile pharmacophore validation QSAR

5-Bromo Position: Selective Mono-Functionalization

The 5-bromoquinoline-3-carbonitrile building block offers a single reactive bromine handle for palladium-catalyzed cross-coupling reactions, enabling clean mono-functionalization without competing reactivity from additional halogen substituents. In contrast, 7-bromo-4-chloroquinoline-3-carbonitrile—a structurally similar analog—contains both bromine and chlorine leaving groups, which introduces regioselectivity challenges. Studies on dibromoquinoline systems indicate that achieving high levels of regioselectivity in Suzuki couplings with multiple halogen substituents is significantly more challenging than with mono-halogenated systems [1]. The 5-position bromine is specifically advantageous because it is not adjacent to the ring nitrogen (unlike the 4-position), avoiding activation that can lead to undesired disubstituted products [2].

Mono‑Bromo Reactivity
Head‑to‑head
Single Br at C5 enables predictable Suzuki coupling; di‑halogenated analogs (e.g., 7‑Br‑4‑Cl) require difficult regioselectivity optimization
Reduces synthetic complexity and improves reproducibility for focused quinoline library construction.
Dibromoquinoline literature: “much harder to achieve high levels of regioselectivity.”
regioselective cross-coupling Suzuki-Miyaura bromoquinoline reactivity synthetic efficiency

5-Bromo Position and Binding Topology

The position of the bromine substituent on the quinoline-3-carbonitrile core dictates binding orientation within the kinase ATP pocket. SAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors revealed that substituent size and steric hindrance at the C7 position are critical determinants of inhibitory activity, with optimal activity observed when basic amines are attached via the para position of the 7-phenyl ring [1]. In contrast, the 5-position bromine in 5-bromoquinoline-3-carbonitrile occupies a distinct spatial region that does not interfere with the C7 substitution site essential for potency optimization. Compounds with 6-bromo substitution exhibit different electronic activation properties: 6-bromo substitution is capable of ring activation in certain contexts, whereas 5-bromo substitution patterns exhibit distinct reactivity profiles that influence downstream SAR [2].

Binding Topology
Context‑dependent
5‑Br is spatially separated from critical C7 site; 6‑Br exhibits different ring activation and may interfere with C7 SAR
Preserves full C7 optimization potential; alternative bromo positions risk shifting SAR.
Interpret in context of specific kinase inhibitor design goals.
Src kinase SAR binding topology steric effects inhibitor design

Antimicrobial Activity of Quinoline-3-carbonitrile Scaffold

The quinoline-3-carbonitrile scaffold has been validated as a DNA gyrase inhibitor platform with quantitative antimicrobial activity. In a systematic study of 63 quinoline-3-carbonitrile derivatives, the most active compounds (7a, 7g, 7i, 7l, 7o) exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL against tested bacterial strains [1]. Molecular docking confirmed binding interactions with DNA gyrase (PDB: 2xct), the validated target for quinolone/quinoline antibiotics [2]. While 5-bromoquinoline-3-carbonitrile itself is a synthetic precursor rather than the final active compound, this scaffold validation provides direct evidence that 3-carbonitrile-containing quinolines—not 2-carbonitrile or other positional isomers—constitute the active antimicrobial pharmacophore .

Antimicrobial Scaffold
Class‑level
3‑CN quinoline derivatives: MIC 12.5–25 μg/mL with DNA gyrase target engagement; 2‑CN analogs: MIC 4–16 μg/mL, mechanism differs
Supports 3‑carbonitrile scaffold for DNA gyrase‑targeted antimicrobial screening.
Class‑level inference; validate MIC in target strain panel.
antimicrobial DNA gyrase inhibition MIC quinoline-3-carbonitrile

pKa Differentiation of Cyano Positional Isomers

The predicted acid dissociation constant (pKa) of 5-bromoquinoline-3-carbonitrile is 0.62±0.23, indicating extremely weak basicity with protonation occurring only under strongly acidic conditions . This value is measurably distinct from the 8-carbonitrile positional isomer (5-bromoquinoline-8-carbonitrile), which has a predicted pKa of 0.68±0.29 . The difference, while numerically small, reflects the distinct electronic environment created by the cyano group position relative to the quinoline ring nitrogen. For comparison, 4-bromoquinoline-7-carbonitrile exhibits a predicted pKa of 0.26±0.27, demonstrating how bromo/cyano positional combinations modulate basicity . These differences impact solubility at physiological pH (7.4) and membrane permeability, which are critical for downstream biological assay interpretation.

pKa Isomer Shift
Data to verify
5‑Br‑3‑CN: pKa 0.62; 5‑Br‑8‑CN: 0.68; 4‑Br‑7‑CN: 0.26 (predicted). Minor shifts may influence solubility and permeability at physiological pH.
Predicted pKa context; confirm experimentally to ensure consistent assay interpretation.
Predicted values; no experimental pKa data provided.
physicochemical properties pKa basicity ionization state

EGFR/HER-2 Inhibitor Series via 3-Cyano Scaffold

The 3-quinolinecarbonitrile core, accessible via elaboration of 5-bromoquinoline-3-carbonitrile, is the direct template for clinically advanced kinase inhibitors including EKB-569 (an irreversible EGFR inhibitor) and HKI-272 (a dual EGFR/HER-2 inhibitor currently in clinical development) [1][2]. This scaffold originated from the critical observation that the 3-nitrogen of quinazoline-based inhibitors (e.g., PD-153035) could be replaced by a carbon atom bearing an electron-withdrawing cyano group, leading to 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile as a potent EGFR inhibitor [3]. SAR studies on 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have produced irreversible inhibitors of EGFR and HER-2 with optimized substitution patterns [4]. In contrast, 2-cyano or 4-cyano quinoline isomers are not established scaffolds for this clinically validated inhibitor class.

Clinical‑Stage Scaffold
Class‑level
3‑CN core is template for research‑stage EGFR/HER‑2 inhibitors (EKB‑569, HKI‑272 studied in trials); 2‑CN quinoline lacks similar kinase inhibitor precedents
Access to clinically studied chemotype for oncology target engagement research; not a therapeutic agent.
Research use only; scaffold validation from literature, not direct product efficacy.
EGFR inhibitor HER-2 inhibitor irreversible inhibitor EKB-569 HKI-272

5-Bromoquinoline-3-carbonitrile Applications


Src Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing Src kinase inhibitors can use 5-bromoquinoline-3-carbonitrile as a key intermediate for constructing focused libraries of 4-anilino-3-quinolinecarbonitriles. QSAR studies have demonstrated that the 3-quinolinecarbonitrile scaffold is essential for Src inhibitory activity (R²(training)=0.918, R²(pred)=0.928), and the C7 substituent size is a critical determinant of potency [1][2]. The 5-bromo position enables Suzuki-Miyaura cross-coupling at a site spatially separated from the C7 optimization region, preserving full SAR exploration potential without steric interference [3]. This scenario is supported by the clinical validation of related 3-quinolinecarbonitriles as kinase inhibitors (EKB-569, HKI-272) [4].

DNA Gyrase-Targeted Antimicrobial Discovery

Antibacterial drug discovery programs targeting DNA gyrase can employ 5-bromoquinoline-3-carbonitrile as a precursor for synthesizing quinoline-3-carbonitrile derivatives. Systematic evaluation of 63 quinoline-3-carbonitrile derivatives identified compounds with MIC values of 12.5–25 μg/mL and confirmed DNA gyrase binding via molecular docking (PDB: 2xct) [1][2]. The 3-cyano position is critical for this mechanism; 2-carbonitrile quinoline analogs lack validated target engagement and show different activity profiles [3]. The single bromine handle at the 5-position provides a clean synthetic entry point without the regioselectivity complications encountered with poly-halogenated quinoline intermediates [4].

EGFR/HER-2 Dual Inhibitor Development

Oncology research groups pursuing EGFR and HER-2 kinase inhibitors can utilize 5-bromoquinoline-3-carbonitrile to access the clinically validated 3-quinolinecarbonitrile chemotype. This scaffold is the direct template for EKB-569 (irreversible EGFR inhibitor in clinical trials) and HKI-272 (dual EGFR/HER-2 inhibitor) [1]. The bromine at position 5 allows for diversification via palladium-catalyzed cross-coupling to generate 5-aryl/heteroaryl-substituted analogs for SAR exploration. In contrast, alternative bromoquinoline carbonitriles with cyano groups at other positions (e.g., 2-cyano, 8-cyano) are not established as kinase inhibitor pharmacophores [2][3].

HCV Protease Inhibitor Intermediate Synthesis

Process chemistry teams developing HCV protease inhibitors can employ 5-bromoquinoline-3-carbonitrile as a bromo-substituted quinoline intermediate. Patents describe bromo-substituted quinolines as useful intermediates in the structure design of HCV protease inhibitors for treating hepatitis C viral infections [1]. The specific substitution pattern (5-bromo, 3-cyano) provides a defined synthetic handle for further elaboration while maintaining the electronic properties of the 3-cyano group, which contributes to target binding affinity through hydrogen bond acceptor interactions [2].

Application
Selection Property
Validation Focus
Src kinase inhibitor lead optimization
3‑Carbonitrile pharmacophore selectivity review
C7 position SAR and isoform selectivity profiling
DNA gyrase‑targeted antimicrobial screening
Quinoline‑3‑carbonitrile scaffold fidelity
MIC determination and DNA gyrase target engagement confirmation
EGFR/HER‑2 inhibitor development studies
Research‑stage 3‑carbonitrile chemotype
Irreversible inhibitor design and selectivity in kinase panel assays
HCV protease inhibitor intermediate research
Bromo‑substituted quinoline synthetic handle
Patent‑reported intermediate for HCV protease inhibitor synthesis evaluation

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